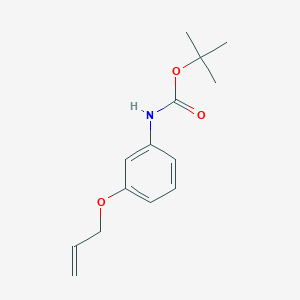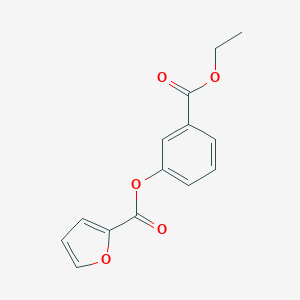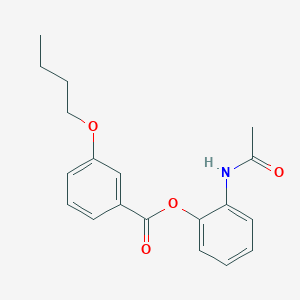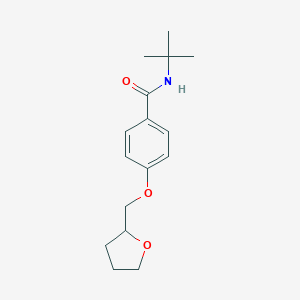![molecular formula C19H18FN3O2S B250478 2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide, also known as FPB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. FPB is a thioamide derivative that has been shown to exhibit promising biological activity, making it a potential candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory properties, this compound has been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. This compound has also been shown to possess antioxidant properties, which may have implications for the treatment of various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide is its ease of synthesis, which allows for large-scale production. It also exhibits high purity and stability, making it suitable for use in various laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also exploring the potential use of this compound in combination with other drugs to enhance its antitumor and anti-inflammatory properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide involves the reaction of 4-aminobenzoyl chloride with pyrrolidine and thiourea in the presence of sodium bicarbonate and acetonitrile. The resulting product is then treated with hydrochloric acid and sodium fluoride to yield this compound. This synthetic route has been optimized to yield high purity and high yields of this compound.
Scientific Research Applications
2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
Properties
Molecular Formula |
C19H18FN3O2S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-fluoro-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H18FN3O2S/c20-16-6-2-1-5-15(16)17(24)22-19(26)21-14-9-7-13(8-10-14)18(25)23-11-3-4-12-23/h1-2,5-10H,3-4,11-12H2,(H2,21,22,24,26) |
InChI Key |
CSQAUVGTAWWYQO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)

![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)


![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)

